molecular formula C15H15NO3 B1453146 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187165-44-1

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine

Cat. No. B1453146
M. Wt: 257.28 g/mol
InChI Key: MIJNBDXPAAOHPJ-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dimethoxybenzoyl)-2-methylpyridine” is a derivative of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Antitumor Activity

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine has been synthesized as part of a group of compounds studied for their antitumor activities. For instance, a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against the Walker 256 carcinosarcoma in rats, indicating a potential for cancer treatment applications (Grivsky et al., 1980).

Interaction with Metal Ions

Research into the interaction of metal ions with various organic molecules includes studies involving derivatives of 2,3-dimethoxybenzoic acid. These studies are crucial for understanding complex formations and their potential applications in fields like biochemistry and materials science (Erre et al., 1992).

Molecular Structure Studies

The molecular structure of related compounds, such as those containing 2,3-dimethoxybenzoic acid derivatives, is an area of active research. These studies provide insights into the chemical properties and potential applications of these molecules in various scientific fields, including pharmaceuticals and material sciences (Barich et al., 2004).

Supramolecular Chemistry

Research in supramolecular chemistry involves the study of 2,3-dimethoxybenzoic acid derivatives in forming hydrogen-bonded supramolecular associations. This field explores the assembly of molecules into larger structures, which can lead to the development of new materials and insights into molecular interactions (Khalib et al., 2014).

Safety And Hazards

The safety data sheet for 3,4-Dimethoxybenzaldehyde, a related compound, mentions that it is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNBDXPAAOHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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